molecular formula C22H18N6OS B5573502 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-pyridinylmethylene)acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-pyridinylmethylene)acetohydrazide

Cat. No.: B5573502
M. Wt: 414.5 g/mol
InChI Key: VCPHHJHUFHBYNH-BUVRLJJBSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-pyridinylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C22H18N6OS and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.12628039 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivative Formation : This compound and its derivatives can be synthesized through various chemical reactions. For example, its analogs were synthesized from reactions involving pyrimidinecarboxylic acid, thiocarbonyl hydrazide, and other components, leading to the formation of triazol-3-thione derivatives (G. Mekuskiene, P. Gaidelis, P. Vainilavicius, 1998).

  • Molecular Docking and In Vitro Screening : Novel pyridine derivatives, including triazolopyridine derivatives, have been prepared and subjected to in silico molecular docking screenings. These compounds showed moderate to good binding energies on target proteins and exhibited antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).

  • Corrosion Inhibition : Compounds with similar structures have been studied for their ability to inhibit corrosion of metals like zinc in acidic mediums. Quantum chemical approaches were used to understand the relationship between molecular structures and inhibition efficiencies (G. Gece, S. Bilgiç, 2012).

Applications in Medical and Pharmaceutical Research

  • Anticancer Activity : Several derivatives of similar compounds have been synthesized and evaluated for their potential anticancer activity. The studies revealed that specific substitutions on these compounds' molecular scaffolds can significantly modulate their antitumor properties (Derya Osmaniye et al., 2018).

  • Inhibition of Cancer Cell Migration : Derivatives of this compound have been synthesized and tested for their cytotoxicity against various cancer cell lines. Some compounds demonstrated significant inhibition of cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids (Aida Šermukšnytė et al., 2022).

  • Antimicrobial and Antitumor Agents : Novel heterocyclic compounds derived from similar structures have been synthesized and investigated for their lipase and α-glucosidase inhibition, showing potential as antimicrobial and antitumor agents (O. Bekircan, S. Ülker, E. Menteşe, 2015).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the wide range of activities exhibited by 1,2,4-triazole derivatives . Additionally, further studies could explore the synthesis of other derivatives and their potential applications.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6OS/c29-20(25-24-15-17-11-13-23-14-12-17)16-30-22-27-26-21(18-7-3-1-4-8-18)28(22)19-9-5-2-6-10-19/h1-15H,16H2,(H,25,29)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPHHJHUFHBYNH-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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